molecular formula C12H12N4OS B2708162 (2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1235649-23-6

(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2708162
CAS No.: 1235649-23-6
M. Wt: 260.32
InChI Key: FOZNUQJSNAABSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that features a pyrazine ring fused with a thiazole ring and a pyrrolidine moiety

Scientific Research Applications

(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and mechanisms.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the thiazole ring followed by the introduction of the pyrazine and pyrrolidine groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate thioamide and α-haloketone precursors to form the thiazole ring.

    Nucleophilic Substitution: Introducing the pyrazine ring through nucleophilic substitution reactions.

    Amide Bond Formation: Coupling the pyrrolidine moiety via amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing large-scale reactors for the stepwise synthesis of the compound.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-Benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)piperazine-1-carboxamide: A compound with a similar pyrazine ring structure.

    1-(4-(Isoxazol-5-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Another heterocyclic compound with potential therapeutic applications.

Uniqueness

(2-(Pyrazin-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of pyrazine, thiazole, and pyrrolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-pyrazin-2-yl-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(16-5-1-2-6-16)10-8-18-11(15-10)9-7-13-3-4-14-9/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZNUQJSNAABSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.